11-Chloroperfluoroundecanoic acid
Description
11-Chloroperfluoroundecanoic acid (CAS No. 2823-49-6) is a long-chain per- and polyfluoroalkyl substance (PFAS) characterized by a fully fluorinated carbon backbone (C11) with a terminal carboxylic acid group and a chlorine substituent at the 11th carbon position . The compound is part of a broader class of persistent environmental contaminants regulated under international frameworks due to their bioaccumulative and toxic properties .
Properties
IUPAC Name |
11-chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11HClF20O2/c12-11(31,32)10(29,30)9(27,28)8(25,26)7(23,24)6(21,22)5(19,20)4(17,18)3(15,16)2(13,14)1(33)34/h(H,33,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWJDDIKDCUGLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11HClF20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10892918 | |
| Record name | 11-Chloro-Perfluoroundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10892918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2823-49-6 | |
| Record name | 11-Chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-eicosafluoroundecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2823-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Chloro-Perfluoroundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10892918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Chloroperfluoroundecanoic acid typically involves the chlorination of perfluoroundecanoic acid. This process can be carried out using chlorine gas under controlled conditions to ensure the selective substitution of a hydrogen atom with a chlorine atom. The reaction is usually conducted in a solvent such as carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: Industrial production of 11-Chloroperfluoroundecanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Quality control measures are implemented to monitor the concentration of the final product, which is typically around 94% .
Chemical Reactions Analysis
Types of Reactions: 11-Chloroperfluoroundecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted perfluoroundecanoic acids.
Scientific Research Applications
Material Science
Fluorinated Polymers : 11-Cl-PFUnA can be utilized in the synthesis of fluorinated polymers, which are known for their chemical resistance and thermal stability. These polymers have applications in coatings, membranes, and other advanced materials.
Data Table: Properties of Fluorinated Polymers
| Property | Value |
|---|---|
| Chemical Resistance | High |
| Thermal Stability | Excellent |
| Applications | Coatings, Membranes |
Environmental Studies
PFAS Research : As part of the broader category of per- and polyfluoroalkyl substances (PFAS), 11-Cl-PFUnA is studied for its environmental impact and behavior. Research focuses on its persistence in the environment and potential bioaccumulation.
Case Study: Environmental Persistence
A study conducted on the degradation pathways of PFAS highlighted that compounds like 11-Cl-PFUnA resist breakdown in natural environments, raising concerns about their long-term ecological effects .
Biomedicine
Drug Delivery Systems : The unique properties of 11-Cl-PFUnA allow for its application in drug delivery systems. Its ability to form stable complexes with therapeutic agents can enhance the effectiveness and targeting of drugs.
Case Study: Drug Delivery Efficacy
Research indicates that incorporating 11-Cl-PFUnA in drug formulations improves solubility and bioavailability, leading to enhanced therapeutic outcomes in animal models .
Analytical Chemistry
Detection Methods : The compound is also significant in analytical chemistry for developing detection methods for PFAS in environmental samples. Its distinct spectral properties facilitate the identification and quantification of PFAS contaminants.
Data Table: Detection Methods for PFAS
| Method | Sensitivity | Application Area |
|---|---|---|
| LC-MS/MS | High | Water Quality Testing |
| GC-MS | Moderate | Soil Analysis |
Mechanism of Action
The mechanism of action of 11-Chloroperfluoroundecanoic acid involves its interaction with cellular membranes and proteins. It can disrupt membrane integrity and interfere with enzyme function, leading to cellular toxicity. The compound is known to activate the nuclear receptor PPARα, which plays a role in lipid metabolism and inflammation .
Comparison with Similar Compounds
Perfluorooctanoic Acid (PFOA, C8)
- Structure : C8 fully fluorinated chain with a carboxylic acid group (CAS 335-67-1).
- Key Differences : Shorter chain length (C8 vs. C11) and absence of chlorine substitution.
- Regulatory Status : Listed as a persistent organic pollutant (POP) under the Stockholm Convention due to widespread environmental contamination and toxicity .
- Persistence : Half-life in humans: ~3.8 years; environmental degradation negligible .
Perfluorodecanoic Acid (PFDA, C10)
- Structure : C10 fluorinated chain with carboxylic acid group (CAS 335-76-2).
- Key Differences: Longer chain than PFOA but shorter than 11-chloroperfluoroundecanoic acid. No chlorine substituent.
- Toxicity: Demonstrates hepatotoxicity and immunotoxicity in animal studies, with bioaccumulation factors exceeding 1,000 in aquatic organisms .
Perfluorododecanoic Acid (PFDoA, C12)
- Structure : C12 fluorinated chain with carboxylic acid group (CAS 307-55-1).
Chlorinated Perfluoroalkyl Acids
9-Chlorononanic Acid
- Key Differences: Shorter chain and non-fluorinated backbone reduce environmental persistence compared to 11-chloroperfluoroundecanoic acid .
11-Chloroeicosafluoro-3-oxaundecane-1-sulfonic Acid (11Cl-PF3OUdS)
- Structure : C11 chain with a sulfonic acid group, ether oxygen, and chlorine (CAS 763051-92-9).
- Key Differences : Sulfonic acid group enhances water solubility, while the ether linkage may alter degradation pathways .
Research Findings and Environmental Impact
- Persistence: Like other long-chain PFAS, 11-chloroperfluoroundecanoic acid is expected to resist environmental degradation due to strong C-F bonds. The chlorine atom may introduce novel degradation pathways, but evidence is lacking .
- C11 compounds are likely to accumulate in liver and blood serum, similar to PFDA and PFDoA .
- Toxicity Data Gap: No specific studies on 11-chloroperfluoroundecanoic acid were identified in the evidence. However, structural analogs like PFOA and PFDA are linked to thyroid disruption, developmental toxicity, and carcinogenicity .
Regulatory and Industrial Context
- Regulatory Status : Included in the Pharos Project’s PFAS database, highlighting its recognition as a compound of concern . The UNEP has flagged related chlorinated PFAS for further evaluation under POPs treaties .
Biological Activity
11-Chloroperfluoroundecanoic acid (11-Cl-PFUnDA) is a perfluoroalkyl substance (PFAS) that has garnered attention due to its potential biological activities and environmental persistence. This article reviews the biological effects of 11-Cl-PFUnDA, focusing on its immunotoxicity, reproductive toxicity, and other relevant health impacts based on diverse research findings.
Chemical Structure and Properties
11-Chloroperfluoroundecanoic acid is a chlorinated derivative of perfluoroundecanoic acid (PFUnDA), characterized by a long carbon chain with fluorinated groups. The presence of chlorine alters its chemical behavior and biological interactions.
Biological Activity Overview
The biological activity of 11-Cl-PFUnDA has been investigated in various studies, highlighting its potential immunotoxic and reproductive effects. The following sections summarize key findings from relevant research.
Immunotoxicity
Recent studies have screened multiple PFAS compounds, including 11-Cl-PFUnDA, for their immunotoxic effects.
- Mechanism of Action : 11-Cl-PFUnDA exhibited immunosuppressive activity similar to that of other PFAS like perfluorooctanoic acid (PFOA). It was found to affect T cell-dependent antibody production and reduce antibody responses to vaccinations .
- In Vitro Studies : In a phenotypic screening platform using primary human cell systems, 11-Cl-PFUnDA demonstrated bioactivity at concentrations ranging from 1 to 60 micromolar, suggesting significant immunomodulatory effects .
Reproductive Toxicity
The reproductive toxicity of PFAS compounds has been a significant area of research.
- Animal Studies : Animal models have shown that exposure to PFAS, including chlorinated variants like 11-Cl-PFUnDA, can lead to developmental delays and reproductive system alterations. For instance, studies indicated increased liver weight and altered reproductive outcomes in mice exposed to similar compounds .
- Human Relevance : Epidemiological studies have suggested associations between PFAS exposure and adverse reproductive outcomes in humans, although specific data on 11-Cl-PFUnDA remains limited .
Comparative Toxicity Data
The following table summarizes the toxicity data for 11-Cl-PFUnDA compared to other related PFAS compounds:
| Compound | Acute Toxicity (mg/L) | BCF (serum) | Liver BCF | Immunotoxic Effects |
|---|---|---|---|---|
| 11-Chloroperfluoroundecanoic acid | TBD | 13553-16370 | 1070-1345 | Yes |
| Perfluoroundecanoic acid | 8.8 - 285 | TBD | TBD | Yes |
| Perfluorooctanoic acid | TBD | TBD | TBD | Yes |
Note: TBD = To Be Determined.
Case Studies
- Immunosuppression in Mice : A study highlighted that mice exposed to PFAS exhibited reduced immune responses, with specific emphasis on T cell function. This suggests that compounds like 11-Cl-PFUnDA may contribute to similar immunosuppressive effects in humans .
- Developmental Toxicity in Fish : Research on aquatic organisms indicated that long-chain PFCAs can induce vitellogenesis at low concentrations, which may also apply to chlorinated variants like 11-Cl-PFUnDA .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for detecting 11-Chloroperfluoroundecanoic acid in environmental samples?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. To minimize matrix interference, employ solid-phase extraction (SPE) with cartridges optimized for PFAS, such as WAX or GCB. Isotopically labeled internal standards (e.g., ¹³C-labeled analogs) should be used for accurate quantification, as unlabeled standards may co-elute with environmental contaminants . Analytical protocols should align with regulatory frameworks like NYSDEC guidelines to ensure reproducibility .
Q. How should researchers ensure the stability of 11-Chloroperfluoroundecanoic acid during experimental storage?
- Methodological Answer : Store the compound in amber glass vials at -20°C to prevent photodegradation and thermal breakdown. Avoid aqueous solutions for long-term storage; instead, use methanol or acetonitrile as solvents. Pre-treat storage containers with silanizing agents to reduce adsorption onto glass or plastic surfaces . Regular purity checks via high-performance liquid chromatography (HPLC) are advised to monitor degradation .
Advanced Research Questions
Q. What experimental designs address discrepancies in reported bioaccumulation factors (BAFs) of 11-Chloroperfluoroundecanoic acid across species?
- Methodological Answer : Conduct cross-species comparative studies under controlled laboratory conditions to isolate variables like metabolic rates and lipid content. Use stable isotope tracers to track compound uptake and depuration kinetics. Meta-analyses should incorporate hierarchical Bayesian models to account for interspecies variability and environmental covariates (e.g., pH, temperature) . Validate findings against field data from contaminated ecosystems to reconcile lab-field discrepancies .
Q. How can co-occurring PFAS interfere with the quantification of 11-Chloroperfluoroundecanoic acid in complex matrices?
- Methodological Answer : Co-eluting PFAS (e.g., PFDA, PFDoA) can cause ion suppression or enhancement in LC-MS/MS. Mitigate this by optimizing chromatographic separation using longer C18 columns and gradient elution. Employ mass spectrometric techniques like MRM (Multiple Reaction Monitoring) to distinguish target ions from interferents. Cross-validate results with alternative detection methods, such as time-of-flight (TOF) MS, to confirm specificity .
Q. What strategies resolve contradictions in degradation half-life estimates of 11-Chloroperfluoroundecanoic acid in aerobic vs. anaerobic environments?
- Methodological Answer : Standardize degradation studies using OECD 309 or EPA 1614 protocols to ensure consistency in microbial inoculum and redox conditions. Perform parallel microcosm experiments under controlled O₂ levels to isolate degradation pathways (e.g., microbial vs. abiotic). Use quantitative structure-activity relationship (QSAR) models to predict degradation products and validate them via high-resolution mass spectrometry (HRMS) .
Methodological Guidance for Literature Synthesis
Q. How can researchers ensure comprehensive retrieval of primary studies on 11-Chloroperfluoroundecanoic acid?
- Methodological Answer : Use Boolean search strings combining terms like "11-Chloroperfluoroundecanoic acid," "PFAS degradation," and "environmental persistence" in databases like SciFinder and PubMed. Filter results to exclude non-peer-reviewed sources (e.g., ) and prioritize journals with high impact factors. Cross-reference citations in regulatory reports (e.g., EPA, EFSA) and utilize backward/forward snowballing to identify seminal studies .
Notes
- Data Contradiction Analysis : When conflicting data arise, apply sensitivity analysis to assess the impact of methodological variables (e.g., extraction techniques, detection limits). Transparent reporting of QA/QC protocols is critical for meta-analytical validity .
- Ethical Compliance : Adhere to institutional guidelines for chemical disposal and occupational exposure limits, particularly given the compound’s persistence and potential toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
